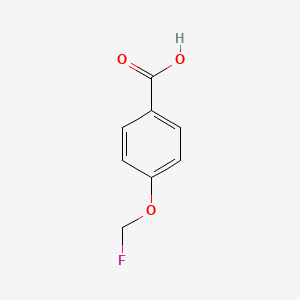

4-(Fluoromethoxy)benzoic acid

Description

This modification introduces both electronic and steric effects, enhancing acidity and influencing solubility compared to unsubstituted benzoic acid. The fluorine atom increases electronegativity, while the methoxy group contributes to resonance stabilization.

Properties

Molecular Formula |

C8H7FO3 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

4-(fluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H7FO3/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4H,5H2,(H,10,11) |

InChI Key |

YJDLLZWLIZBXMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCF |

Origin of Product |

United States |

Preparation Methods

4-(Fluoromethoxy)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzoic acid with fluoromethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(Fluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The fluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Fluoromethoxy)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Fluoromethoxy)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-Fluorophenoxy)benzoic Acid (CAS 129623-61-6)

- Structure: Contains a fluorophenoxy (-O-C₆H₄F) group instead of fluoromethoxy.

- Properties: Melting point: 171–175°C .

- Key Differences: The fluorophenoxy group is bulkier than fluoromethoxy, likely reducing solubility in polar solvents. The ether linkage in fluorophenoxy may alter metabolic stability compared to fluoromethoxy’s smaller substituent.

4-Fluoro-3-methoxybenzoic Acid

- Structure : Fluorine at position 4 and methoxy at position 3.

- Properties :

- Key Differences :

- Substituent position significantly impacts electronic effects; para-fluoromethoxy maximizes resonance withdrawal, enhancing acidity.

4-Bromobenzoic Acid (CAS 586-76-5)

- Structure : Bromine substituent at the para position.

- Properties :

- Key Differences :

- Bromine’s larger size may reduce solubility in aqueous media but enhance lipophilicity.

4-Fluoro-2-(phenylamino)benzoic Acid

- Structure: Fluorine at position 4 and phenylamino group at position 2.

- Properties :

Substituent Effects on Physicochemical Properties

Acidity

- Fluoromethoxy’s electron-withdrawing nature increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

- Comparison :

Solubility and Melting Points

- Fluoromethoxy: Smaller substituent size may improve aqueous solubility compared to bulkier fluorophenoxy derivatives.

- Fluorophenoxy: Higher melting point (171–175°C) due to extended aromatic stacking .

Biological Activity

4-(Fluoromethoxy)benzoic acid is an aromatic compound notable for its potential therapeutic applications and unique chemical properties. This article delves into the biological activity of this compound, exploring its interactions with biological targets, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound features a carboxylic acid functional group (-COOH) and a fluoromethoxy substituent (-O-CH₂-F) on the aromatic ring. Its chemical formula is C₈H₉FO₂, and it is characterized by the following structural features:

- Fluoromethoxy Group : Enhances binding affinity to biological targets.

- Carboxylic Acid Group : Imparts acidic properties, influencing solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluoromethoxy group can participate in hydrogen bonding, which may enhance the compound's binding affinity and specificity for certain targets. This interaction can modulate enzymatic activity or receptor function, leading to various biological effects.

Key Mechanisms:

- Enzyme Modulation : The compound has shown potential as a modulator of enzymatic activity, which could be leveraged in therapeutic contexts.

- Receptor Interaction : Its structural characteristics allow it to bind selectively to specific receptors, potentially influencing signaling pathways.

Research Findings

Recent studies have highlighted the promising biological activities of this compound. Below are some notable findings:

- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological studies .

- Binding Affinity Studies : Investigations into its interactions with serotonin receptors have shown that modifications to the structure can significantly affect binding affinity, suggesting avenues for drug design .

- Synthesis and Characterization : The synthesis of this compound involves multi-step processes that yield high-purity products suitable for biological testing .

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, a comparative analysis is presented in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluoromethoxy + Carboxylic Acid | Potential anti-inflammatory effects |

| 4-(Fluorophenoxy)benzoic acid | Fluorophenoxy + Carboxylic Acid | Herbicidal activity |

| 3-[(Fluoromethoxy)methyl]benzoic acid | Fluoromethoxy + Methyl Group | Interactions with various biological targets |

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibits pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

- Pain Relief Mechanism : Animal models showed that administration of this compound resulted in significant pain relief, suggesting its utility in pain management therapies .

Q & A

Q. How does the fluoromethoxy group influence the electronic properties and reactivity of benzoic acid derivatives in medicinal chemistry applications?

- Methodology : The electronegative fluorine atom induces electron-withdrawing effects, altering the compound’s acidity (pKa ≈ 2.8–3.2) and enhancing binding to hydrophobic enzyme pockets. Density functional theory (DFT) calculations can map electrostatic potential surfaces to predict interaction sites. Experimental validation includes competitive inhibition assays against cytochrome P450 isoforms (e.g., IC determination) .

Q. What strategies can resolve discrepancies in reported biological activities of this compound across studies?

- Methodology :

- Standardization : Use identical assay conditions (pH 7.4, 37°C) and cell lines (e.g., HEK293 for receptor studies).

- Batch Analysis : Compare compound purity across studies via LC-MS to rule out impurity-driven effects.

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variations in antimicrobial or enzyme inhibition data .

Q. Can computational methods predict the interaction mechanisms between this compound and cytochrome P450 enzymes?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) model ligand-enzyme interactions. Key parameters include binding free energy (ΔG) and hydrogen bond occupancy. Validate predictions with X-ray crystallography (e.g., resolving co-crystal structures at 2.0 Å resolution) .

Q. How do structural modifications at the fluoromethoxy position affect the compound’s pharmacokinetic profile?

- Methodology :

- Modifications : Introduce deuterium at the fluoromethoxy methyl group to assess metabolic stability via liver microsome assays.

- ADME Profiling : Measure plasma protein binding (equilibrium dialysis) and logP (shake-flask method) to correlate lipophilicity with bioavailability.

- In Vivo Studies : Track half-life (t) and clearance rates in rodent models using radiolabeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.